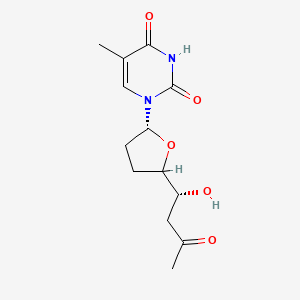
5C'-CH3COCH2-dT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5C’-CH3COCH2-dT, also known as 5’-C-acetyl-2’-deoxyuridine, is a modified nucleoside derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, molecular biology, and synthetic chemistry. The modification at the 5’ position with an acetyl group (CH3CO) introduces unique chemical properties that can be exploited for various scientific purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5C’-CH3COCH2-dT typically involves the acetylation of 2’-deoxyuridine. One common method is to react 2’-deoxyuridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the 5’ position.
Industrial Production Methods
In an industrial setting, the production of 5C’-CH3COCH2-dT can be scaled up using similar acetylation reactions. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5C’-CH3COCH2-dT can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5C’-CH3COCH2-dT has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: Employed in studies of DNA-protein interactions and as a probe for investigating nucleic acid structures.
Industry: Used in the production of nucleic acid-based materials and as a precursor for other chemical syntheses.
Mécanisme D'action
The mechanism of action of 5C’-CH3COCH2-dT involves its incorporation into nucleic acids, where it can affect the stability and function of DNA or RNA. The acetyl group at the 5’ position can influence the binding of proteins to nucleic acids and alter the overall conformation of the nucleic acid strand. This can lead to changes in gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyuridine: The parent compound without the acetyl modification.
5’-C-methyl-2’-deoxyuridine: A similar compound with a methyl group instead of an acetyl group.
5’-C-ethyl-2’-deoxyuridine: Another analog with an ethyl group at the 5’ position.
Uniqueness
5C’-CH3COCH2-dT is unique due to the presence of the acetyl group, which imparts distinct chemical properties. This modification can enhance the compound’s stability, alter its reactivity, and provide new avenues for chemical modifications. The acetyl group also allows for specific interactions with proteins and other biomolecules, making it a valuable tool in biochemical research.
Propriétés
Numéro CAS |
131177-29-2 |
|---|---|
Formule moléculaire |
C13H18N2O5 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
1-[(2R)-5-[(1R)-1-hydroxy-3-oxobutyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O5/c1-7-6-15(13(19)14-12(7)18)11-4-3-10(20-11)9(17)5-8(2)16/h6,9-11,17H,3-5H2,1-2H3,(H,14,18,19)/t9-,10?,11-/m1/s1 |
Clé InChI |
IXFWZOJGLVJGFH-GLYLRITDSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CCC(O2)[C@@H](CC(=O)C)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CCC(O2)C(CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


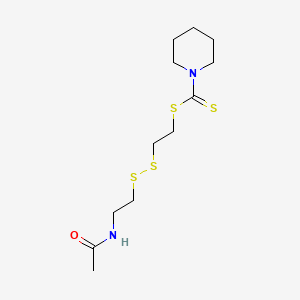

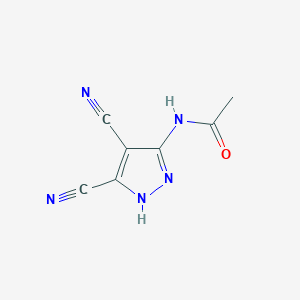
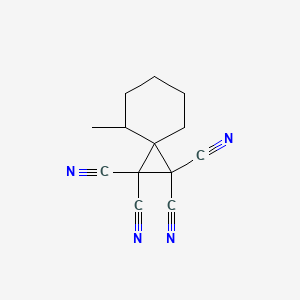
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)

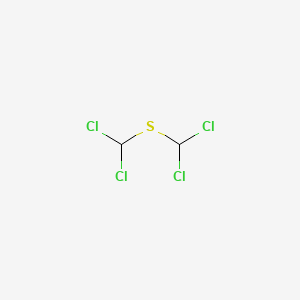
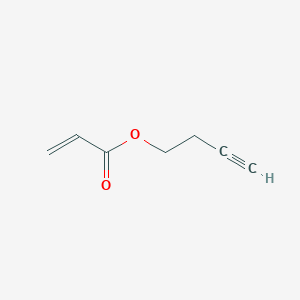
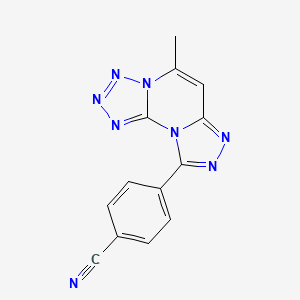
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,2-D][1,3]dioxol-5-YL)methanone](/img/structure/B12812924.png)
![6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B12812930.png)

![4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12812936.png)

